4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid (CMMP) is a synthetic compound used in various scientific and medical research applications. It is a derivative of pyrimidine and is composed of a benzyl moiety and a methoxy group. It is an organic molecule that has been studied for its potential uses in the medical and scientific fields. CMMP has a wide range of applications, including as a potential drug candidate, a therapeutic agent, and a chemical reagent.
Scientific Research Applications
Synthesis and Characterization
- Various pyrimidine derivatives, including 2-methylthio-5-chloropyrimidine-4-carboxylic acid, have been synthesized and characterized, revealing potential for diverse chemical applications (Grant, Seemann, & Winthrop, 1956).
- The design of cocrystals involving pyrimidine compounds with carboxylic acids has been explored. These cocrystals show unique hydrogen bonding and molecular structures, indicating potential applications in materials science (Rajam et al., 2018).
Antitumor Properties
- Studies have investigated the antitumor properties of 4-amino-and 4-methoxy-6-chloropyrimidines, providing insights into potential therapeutic applications in cancer treatment (Grigoryan et al., 2008).
Methodology in Organic Synthesis
- Novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been developed. These methods could be useful in the synthesis of complex organic compounds (Santilli, Kim, & Wanser, 1971).
Cytotoxicity Studies
- The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells have been studied. This research contributes to the understanding of the cytotoxic effects of pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).
Antiviral Activity
- The antiviral activity of certain pyrrolo[2,3-d]pyrimidines has been investigated, providing insights into the potential use of these compounds in antiviral therapies (Saxena et al., 1988).
properties
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-21-11-4-3-8(5-10(11)15)6-16-12-9(13(19)20)7-17-14(18-12)22-2/h3-5,7H,6H2,1-2H3,(H,19,20)(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYYGISXAWKTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)O)SC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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